molecular formula C10H13ClO B3370813 1-(Chloromethyl)-2-(propan-2-yloxy)benzene CAS No. 540734-36-9

1-(Chloromethyl)-2-(propan-2-yloxy)benzene

Cat. No.: B3370813
CAS No.: 540734-36-9
M. Wt: 184.66 g/mol
InChI Key: XGMOUOKJHCYSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13ClO It is a benzene derivative where a chloromethyl group and a propan-2-yloxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 2-(propan-2-yloxy)benzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C10H14O} + \text{SOCl2} \rightarrow \text{C10H13ClO} + \text{SO2} + \text{HCl} ]

Another method involves the chloromethylation of 2-(propan-2-yloxy)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde derivatives and benzoic acids.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(propan-2-yloxy)benzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

1-(Chloromethyl)-2-(propan-2-yloxy)benzene can be compared with similar compounds such as:

    1-(Chloromethyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    1-(Chloromethyl)-4-(propan-2-yloxy)benzene: Similar structure but with the propan-2-yloxy group in the para position.

    1-(Bromomethyl)-2-(propan-2-yloxy)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the chloromethyl and propan-2-yloxy groups.

Properties

IUPAC Name

1-(chloromethyl)-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMOUOKJHCYSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476974
Record name 1-(chloromethyl)-2-(propan-2-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540734-36-9
Record name 1-(chloromethyl)-2-(propan-2-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-2-(propan-2-yloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-2-(propan-2-yloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)-2-(propan-2-yloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)-2-(propan-2-yloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)-2-(propan-2-yloxy)benzene
Reactant of Route 6
1-(Chloromethyl)-2-(propan-2-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.